![molecular formula C22H22ClN5OS B2566900 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-56-6](/img/structure/B2566900.png)
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the antiproliferative properties of this compound against human cancer cell lines. Preliminary studies suggest that it may inhibit cell growth and proliferation in gynecological cancers .
- The fusion of [1,2,4]triazolo pyrimidine moiety with other heterocyclic systems has been explored for cardiovascular applications. These derivatives exhibit vasodilating and antihypertensive activities, potentially contributing to novel therapeutic agents .
- Clinical trials and existing drugs containing [1,2,4]triazolo pyrimidine moieties (e.g., Trapidil, Essramycin, Pyroxsulam) highlight their potential in medicinal chemistry. Researchers continue to explore various functional groups attached to this scaffold .
- Under green chemistry conditions, [1,2,4]-triazole-bearing amino acid derivatives have been synthesized using lemon juice as an acidic catalyst. These compounds offer a sustainable approach to drug development .
- A retro Diels–Alder (RDA) procedure enables the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system. The yield achieved in this process makes it an attractive target for further exploration .
- The stereochemistry and relative configurations of synthesized compounds can be determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the spatial arrangement of atoms is crucial for drug design and optimization .
Antiproliferative Activity Against Cancer Cells
Cardiovascular Agents
Medicinal Chemistry
Green Synthesis of Amino Acid Derivatives
Heterocyclic System Synthesis
Structural Determination and Stereochemistry
properties
IUPAC Name |
7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-12-8-9-17(13(2)10-12)25-20(29)18-14(3)24-21-26-22(30-4)27-28(21)19(18)15-6-5-7-16(23)11-15/h5-11,19H,1-4H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVBGRGBONFQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)Cl)SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide |
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